molecular formula C10H11Cl3O2 B155214 Tritac CAS No. 1861-44-5

Tritac

Cat. No. B155214
CAS RN: 1861-44-5
M. Wt: 269.5 g/mol
InChI Key: LJWIIRATRWPHBA-UHFFFAOYSA-N
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Description

Tritac is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a synthetic molecule that is used to study various biological processes and mechanisms. Tritac is known for its unique properties that make it an ideal tool for scientific research.

Mechanism Of Action

Tritac is a small molecule that can selectively bind to specific biological targets. It works by forming covalent bonds with the target molecule, which allows for the visualization and tracking of the molecule. Tritac has been shown to have high selectivity and specificity, which makes it an ideal tool for studying biological processes.

Biochemical And Physiological Effects

Tritac has been shown to have minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with normal cellular processes. Additionally, Tritac has been shown to have minimal off-target effects, which makes it an ideal tool for studying specific biological targets.

Advantages And Limitations For Lab Experiments

One of the main advantages of Tritac is its high selectivity and specificity. It allows for the visualization and tracking of specific biological targets, which can provide valuable insights into biological processes. Additionally, Tritac is non-toxic and has minimal off-target effects, which makes it an ideal tool for studying live cells and tissues.
However, Tritac does have some limitations. One of the main limitations is its cost, as it is a relatively expensive compound. Additionally, Tritac can be difficult to synthesize, which can limit its availability for some researchers. Finally, Tritac has limited applications in certain areas of research, which can limit its usefulness in some experiments.

Future Directions

There are several future directions for Tritac research. One of the main areas of focus is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are exploring new applications for Tritac in areas such as drug delivery and imaging. Finally, there is a growing interest in the development of Tritac-based probes that can be used to study specific biological targets in more detail.
Conclusion:
Tritac is a synthetic molecule that has gained significant attention in the scientific community due to its potential applications in research. It is a unique compound that has high selectivity and specificity, which makes it an ideal tool for studying biological processes and mechanisms. Tritac has various applications in scientific research, including drug discovery, bioconjugation, and protein labeling. While Tritac has some limitations, it has significant potential for future research and development.

Synthesis Methods

Tritac is a synthetic molecule that can be synthesized using various methods. One of the most common methods is the Huisgen cycloaddition reaction, which involves the reaction of an alkyne and an azide to form a triazole ring. The reaction is catalyzed by a copper (I) ion, which helps in the formation of the triazole ring. Other methods of synthesis include click chemistry, copper-free click chemistry, and Staudinger ligation.

Scientific Research Applications

Tritac has various applications in scientific research, including drug discovery, bioconjugation, and protein labeling. It is commonly used in the synthesis of small molecule probes that can be used to study biological processes and pathways. Tritac can also be used to label proteins, which allows for the visualization and tracking of proteins in live cells. Additionally, Tritac can be used in drug discovery to synthesize and screen potential drug candidates.

properties

CAS RN

1861-44-5

Product Name

Tritac

Molecular Formula

C10H11Cl3O2

Molecular Weight

269.5 g/mol

IUPAC Name

1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol

InChI

InChI=1S/C10H11Cl3O2/c1-6(14)4-15-5-7-8(11)2-3-9(12)10(7)13/h2-3,6,14H,4-5H2,1H3

InChI Key

LJWIIRATRWPHBA-UHFFFAOYSA-N

SMILES

CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O

Canonical SMILES

CC(COCC1=C(C=CC(=C1Cl)Cl)Cl)O

Other CAS RN

1861-44-5

solubility

2.71e-04 M

synonyms

1-[(2,3,6-trichlorophenyl)methoxy]propan-2-ol

vapor_pressure

1.00e-04 mmHg

Origin of Product

United States

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